molecular formula C20H24F2N2O3 B2932306 N'-(2,4-difluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide CAS No. 1797727-59-3

N'-(2,4-difluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide

Cat. No.: B2932306
CAS No.: 1797727-59-3
M. Wt: 378.42
InChI Key: UMSUNOSGNLXHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-Difluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a diamide derivative characterized by a unique structural framework. The molecule features a 2,4-difluorophenyl group linked via an ethanediamide bridge to a 2-methoxyadamantane moiety. Adamantane, a rigid bicyclic hydrocarbon, confers steric bulk and lipophilicity, while the difluorophenyl group may enhance metabolic stability and electronic properties due to fluorine's electron-withdrawing effects.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O3/c1-27-20(13-5-11-4-12(7-13)8-14(20)6-11)10-23-18(25)19(26)24-17-3-2-15(21)9-16(17)22/h2-3,9,11-14H,4-8,10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSUNOSGNLXHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,4-difluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its role as an inhibitor of kinesin spindle protein (KSP). KSP is essential for mitotic spindle formation during cell division. Inhibition of this protein leads to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of KSP : The compound binds to KSP, disrupting its function and leading to mitotic arrest.
  • Induction of Apoptosis : Following mitotic arrest, the compound triggers apoptotic pathways, including the cleavage of PARP (Poly (ADP-ribose) polymerase), which is a marker of apoptosis.
  • Cellular Stress Response : The compound may induce stress responses in cancer cells, enhancing the efficacy of chemotherapeutic agents.

Efficacy in Cell Lines

Recent studies have evaluated the efficacy of this compound across various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism Observed
K562 (Human CML)0.140KSP inhibition leading to apoptosis
HeLa (Cervical Cancer)0.250Induction of PARP cleavage
AGS (Gastric Cancer)0.200Mitochondrial dysfunction

Case Studies

  • K562 Cells : In a study involving K562 cells, this compound demonstrated significant anti-proliferative effects with an IC50 value of 0.140 µM. The mechanism involved KSP inhibition and subsequent apoptosis as indicated by PARP cleavage assays .
  • HeLa Cells : The compound was also tested on HeLa cells, showing an IC50 value of 0.250 µM. The results indicated that it effectively induced apoptosis through mitochondrial dysfunction and activation of apoptotic pathways .
  • AGS Cells : In gastric cancer AGS cells, the compound exhibited an IC50 value of 0.200 µM, confirming its potential as a therapeutic agent by inducing mitochondrial dysfunction and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights chloroacetamide herbicides (e.g., alachlor, pretilachlor) as functional analogs, though the target compound differs in its diamide backbone and substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Use/Activity
N'-(2,4-Difluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide Diamide 2,4-Difluorophenyl, Methoxyadamantane Presumed herbicide (inferred)
Alachlor Acetamide 2,6-Diethylphenyl, Methoxymethyl Herbicide (maize, soybean)
Pretilachlor Acetamide 2,6-Diethylphenyl, Propoxyethyl Herbicide (rice paddies)
Dimethenamid Acetamide 2,4-Dimethyl-3-thienyl, Methoxyethyl Herbicide (broadleaf weeds)

Key Observations:

Core Structure: The target compound’s diamide backbone may offer greater conformational rigidity compared to the acetamide core of alachlor or pretilachlor. This could influence binding affinity to biological targets, such as acetolactate synthase (ALS), a common enzyme targeted by herbicides .

Substituent Effects: Fluorine vs. Chlorine: The 2,4-difluorophenyl group in the target compound may improve photostability and reduce soil persistence compared to chlorinated analogs like alachlor. Fluorine’s electronegativity could also enhance target-site interaction . Adamantane vs. In contrast, alachlor’s methoxymethyl group balances lipophilicity and solubility for soil mobility .

Biological Activity: Acetamide herbicides inhibit ALS or fatty acid synthesis. The target compound’s diamide structure may interact with similar pathways but with modified potency or selectivity. Adamantane derivatives are known for antiviral and CNS applications, but their role in herbicides remains underexplored.

Research Findings and Limitations

  • Data Gaps: No direct studies on the target compound were identified in the provided evidence. Comparisons are extrapolated from structural analogs.
  • Hypotheses :
    • The adamantane moiety could prolong half-life in biological systems due to resistance to oxidative degradation.
    • Fluorination may reduce toxicity relative to chlorinated herbicides, aligning with trends in modern agrochemical design .
  • Future Directions : Synthesis and in vitro assays are needed to validate herbicidal activity and environmental safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.